Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a methoxy group and a carboxylate ester group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxy-1,2,3,4-tetrahydronaphthalene.
Esterification: The carboxylation of the starting material is achieved through a reaction with methyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale esterification: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Optimization of reaction parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism by which Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the methoxy group, which may alter its chemical reactivity and biological activity.
8-Methoxy-1,2,3,4-tetrahydronaphthalene:
Uniqueness: Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both the methoxy and carboxylate ester groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-6-7-10(8-11(9)12)13(14)16-2/h3-5,10H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLOJNBCUHLPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516680 | |
Record name | Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83781-72-0 | |
Record name | Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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